molecular formula C9H19BrO B138564 9-Bromo-1-nonanol CAS No. 55362-80-6

9-Bromo-1-nonanol

Cat. No. B138564
CAS RN: 55362-80-6
M. Wt: 223.15 g/mol
InChI Key: USJDOLXCPFASNV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of brominated organic compounds can involve different strategies, such as allylation and bromination reactions. For instance, B-allyl derivatives of 9-borabicyclo[3.3.1]nonane (9-BBN) were prepared through allylation with allylic aluminum reagents or by monohydroboration of dienes and allenes with 9-BBN . Similarly, the synthesis of 9-bromo- and 9-chlorobicyclo[4.2.1]nona-2,4,6-trienes was achieved through a series of stereoselective steps from a bis(selenophenyl) derivative . These methods could potentially be adapted for the synthesis of this compound by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of brominated compounds can be complex, with the possibility of various isomerizations and rearrangements. For example, B-allyl derivatives of 9-BBN exhibited permanent allylic rearrangements or cis-trans isomerizations about the allylic double bond . The structure of this compound would similarly be influenced by the presence of the bromine atom, which could affect the molecule's reactivity and conformation.

Chemical Reactions Analysis

Brominated compounds can undergo a range of chemical reactions. Bromination of B-allyl-9-BBN leads to the formation of allyl bromide and B-bromo-9-BBN, with proposed mechanistic schemes for this reaction . Additionally, the reactions of 9-substituted guanines with bromomalondialdehyde resulted in various glyoxal-derived adducts, demonstrating the reactivity of brominated aldehydes in aqueous solutions . These studies suggest that this compound could also participate in diverse reactions, particularly those involving electrophilic bromine species.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated organic compounds can be deduced from their molecular structure and reactivity. For example, the protonolysis of B-allyl-9-BBN occurs readily, giving propene, which indicates the susceptibility of the B-allyl bond to proton attack . The bromination reactions discussed in the papers also highlight the electrophilic nature of bromine and its ability to form stable brominated products . These insights can be applied to predict the properties of this compound, such as its potential reactivity towards nucleophiles and its stability under various conditions.

Scientific Research Applications

Catalytic Synthesis

  • Use in Pd-Catalyzed Synthesis : 9-Bromo-1-nonanol has applications in palladium-catalyzed synthesis processes. For example, 1-Bromo-2-iodoethylene was utilized as a central building block in the synthesis of natural products like cis and trans bupleurynol, highlighting the compound's role in modular synthesis and cross-coupling reactions (Ghasemi, Antunes, & Organ, 2004).

Synthesis Optimization

  • Intermediate in Fulvestrant Synthesis : this compound serves as an intermediate in the synthesis of pharmaceuticals, such as Fulvestrant. Research has focused on developing more efficient synthesis routes for this compound, indicating its importance in drug synthesis (Shi, 2009).

Haloboration Reactions

  • Use in Haloboration Reactions : This compound is also utilized in haloboration reactions. For example, B-bromo-9-borabicyclo[3.3.1]nonane, a compound related to this compound, demonstrates reactivity in haloboration processes, which are crucial in organic synthesis (Hara, Dojo, Takinami, & Suzuki, 1983).

Ether Cleavage

  • Application in Ether Cleavage : Derivatives of this compound, like B-bromo-9-borabicyclo[3.3.1]nonane, are effective in ether cleavage, showcasing their utility in selective organic transformations (Bhatt, 1978).

Synthesis of Geometrical Isomers

  • Synthesis of Geometrical Isomers : Research involving this compound has contributed to the synthesis of important geometrical isomers, such as octadecadienoic acids, demonstrating its utility in the synthesis of complex organic compounds (Ofsuki, Brooker, & Funk, 1986).

Fluorescent Monomers

  • Formation of Fluorescent Monomers : 9-Bromoanthracene, a compound related to this compound, is used in the creation of fluorescent monomers. This application demonstrates the compound's relevance in the development of materials with specific optical properties (Zhang, Verboom, & Reinhoudt, 2001).

Molecular Structure Studies

  • Molecular Structure Determination : Studies involving derivatives of this compound contribute to the understanding of molecular structures, such as hydrogen-bonded complexes. This research provides insights into molecular interactions and configurations (Simundza, Sakore, & Sobell, 1970).

Safety and Hazards

9-Bromo-1-nonanol is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Protective measures such as wearing protective gloves, eye protection, and face protection are recommended when handling this compound .

Mechanism of Action

Target of Action

9-Bromo-1-nonanol, also known as 9-bromononan-1-ol, is an organic compound used as a reagent in organic synthesis . It is primarily used as a pharmaceutical intermediate . .

Pharmacokinetics

As a brominated alcohol, it is expected to have good solubility in organic solvents , which could potentially influence its absorption and distribution in biological systems.

Result of Action

As a pharmaceutical intermediate , its primary role is likely in the synthesis of active pharmaceutical ingredients, with the effects of the compound largely dependent on the specific drugs it helps synthesize.

properties

IUPAC Name

9-bromononan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19BrO/c10-8-6-4-2-1-3-5-7-9-11/h11H,1-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USJDOLXCPFASNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCCO)CCCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8069016
Record name 1-Nonanol, 9-bromo-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

55362-80-6
Record name 9-Bromononanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=55362-80-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Nonanol, 9-bromo-
Source ChemIDplus
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Record name 1-Nonanol, 9-bromo-
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Record name 1-Nonanol, 9-bromo-
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Record name 1-Nonanol, 9-bromo
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is significant about the microwave irradiation method for synthesizing 9-bromo-1-nonanol compared to traditional methods?

A1: While the article doesn't directly compare the microwave irradiation method to traditional methods, it highlights the advantages of their approach. The use of microwave irradiation allows for a faster reaction rate, potentially leading to shorter reaction times. Additionally, the method boasts high selectivity for the desired product, this compound, reaching 95.2% in the reported experiments. [] This high selectivity is desirable as it simplifies purification and potentially increases the overall yield of the desired product.

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